2,6-Dichloro-3-nitropyridin-4-amine
Overview
Description
2,6-Dichloro-3-nitropyridin-4-amine is an organic compound with the molecular formula C5H3Cl2N3O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a nitro group attached to the pyridine ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit tyrosine kinases , which play a crucial role in cell signaling pathways and are often implicated in cancer and other diseases.
Mode of Action
It’s known that the reaction mechanism of nitropyridines, a class of compounds to which 2,6-dichloro-3-nitropyridin-4-amine belongs, involves a nitro group migrating from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
Given its potential role as a tyrosine kinase inhibitor , it may impact pathways involving cell growth, differentiation, and survival.
Pharmacokinetics
It’s soluble in chloroform and methanol , which could potentially influence its absorption and distribution in the body.
Result of Action
Similar compounds have been shown to inhibit the growth of lymphoma cells in vitro , suggesting potential anti-cancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-nitropyridin-4-amine typically involves the nitration of 2,6-dichloropyridine. One common method includes dissolving 4-aminopyridine in sulfuric acid to form a sulfate salt. Nitric acid is then slowly added to the solution at a controlled temperature to achieve nitration. The reaction mixture is filtered, washed with water, and crystallized to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is produced in bulk by several chemical manufacturers worldwide .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted pyridines.
Reduction: Formation of 2,6-dichloro-3-aminopyridine.
Oxidation: Formation of pyridine N-oxides.
Scientific Research Applications
2,6-Dichloro-3-nitropyridin-4-amine is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-methyl-5-nitropyridine
- 2,6-Dichloro-4-methoxy-3-nitropyridine
- 2,4,6-Trichloro-3-nitropyridine
Uniqueness
2,6-Dichloro-3-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dichloro-3-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVKGYRFRFXCQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300391 | |
Record name | 2,6-Dichloro-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2897-43-0 | |
Record name | 2897-43-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloro-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-3-nitropyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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